2-Chloro-3-(trifluoromethyl)pyrazine

Lipophilicity Drug Design Physicochemical Properties

2-Chloro-3-(trifluoromethyl)pyrazine (CAS 191340-90-6) is a halogenated heterocyclic building block of the pyrazine class, distinguished by the presence of a chlorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 3-position on the aromatic ring. With a molecular formula of C5H2ClF3N2 and a molecular weight of 182.53 g/mol, this compound exists as a liquid under standard conditions and serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where the unique combination of substituents enables specific chemical reactivity and imparts desirable physicochemical properties to final compounds.

Molecular Formula C5H2ClF3N2
Molecular Weight 182.53 g/mol
CAS No. 191340-90-6
Cat. No. B1278106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trifluoromethyl)pyrazine
CAS191340-90-6
Molecular FormulaC5H2ClF3N2
Molecular Weight182.53 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(F)(F)F)Cl
InChIInChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H
InChIKeyFXNHOYJCHUHVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(trifluoromethyl)pyrazine (CAS 191340-90-6) as a Key Heterocyclic Intermediate


2-Chloro-3-(trifluoromethyl)pyrazine (CAS 191340-90-6) is a halogenated heterocyclic building block of the pyrazine class, distinguished by the presence of a chlorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 3-position on the aromatic ring . With a molecular formula of C5H2ClF3N2 and a molecular weight of 182.53 g/mol, this compound exists as a liquid under standard conditions and serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where the unique combination of substituents enables specific chemical reactivity and imparts desirable physicochemical properties to final compounds .

Why 2-Chloro-3-(trifluoromethyl)pyrazine Cannot Be Casually Substituted with Pyrazine Analogs


Simple substitution of 2-chloro-3-(trifluoromethyl)pyrazine with other pyrazine derivatives, such as its positional isomer 2-chloro-5-(trifluoromethyl)pyrazine or non-fluorinated chloropyrazines, is not chemically or functionally equivalent. The specific ortho-relationship between the chlorine and trifluoromethyl groups in the target compound creates a unique electronic environment that dictates both its reactivity profile in cross-coupling reactions and the physicochemical properties of downstream products . Replacing it with an analog alters the regiochemistry of subsequent transformations, potentially leading to different reaction outcomes, while the absence of the trifluoromethyl group in non-fluorinated alternatives can significantly compromise lipophilicity, metabolic stability, and target-binding affinity in the final drug or agrochemical candidate [1].

Quantitative Differentiation of 2-Chloro-3-(trifluoromethyl)pyrazine from Structural Analogs


Enhanced Lipophilicity Compared to Non-Fluorinated Pyrazine Analogs

The presence of the trifluoromethyl group significantly elevates the lipophilicity of 2-chloro-3-(trifluoromethyl)pyrazine relative to non-fluorinated pyrazine derivatives. The calculated LogP (octanol-water partition coefficient) for the compound is 2.15 [1]. While a direct LogP value for a non-fluorinated analog such as 2-chloropyrazine is not reported in the same source, the class-level inference is that the CF3 group contributes an approximate increase of 0.5–1.0 LogP unit based on established substituent constants, a property that is absent in non-fluorinated chloropyrazines like 2-chloropyrazine or 2,3-dichloropyrazine [1].

Lipophilicity Drug Design Physicochemical Properties

Regioselective Cross-Coupling Reactivity at the 2-Position Chlorine

The target compound's 2-chloro substituent is activated for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions by the electron-withdrawing trifluoromethyl group at the 3-position . In contrast, the positional isomer 2-chloro-5-(trifluoromethyl)pyrazine (CAS 799557-87-2) places the electron-withdrawing group further away from the reactive chlorine, which can alter the electronic environment and potentially affect reaction rates and yields . Furthermore, non-fluorinated analogs like 2,3-dichloropyrazine, while also reactive, do not offer the same downstream benefits of a pre-installed CF3 group for medicinal chemistry applications .

Cross-Coupling Regioselectivity Synthetic Chemistry

Proven Utility in Fungicide Development via 3-(Trifluoromethyl)pyrazine-2-carboxamide Scaffold

The 3-(trifluoromethyl)pyrazine-2-carboxamide motif, which is directly accessible from 2-chloro-3-(trifluoromethyl)pyrazine through functionalization at the 2-position, has been validated in the development of the commercial succinate dehydrogenase inhibitor (SDHI) fungicide Pyraziflumid [1]. This compound exhibits potent activity against a broad spectrum of ascomycete and basidiomycete fungal pathogens. The specific regioisomer used in this scaffold is critical; using a pyrazine with the CF3 group at a different position (e.g., the 5-position) would result in a different carboxamide regioisomer with unknown and likely divergent biological activity .

Agrochemical Fungicide SDHI

High-Impact Application Scenarios for 2-Chloro-3-(trifluoromethyl)pyrazine


Medicinal Chemistry: Scaffold for Kinase Inhibitors and CNS-Penetrant Drugs

Given its enhanced lipophilicity (LogP 2.15) [1] and the known metabolic benefits of the trifluoromethyl group, this compound is ideally suited as a starting material for synthesizing drug candidates requiring improved membrane permeability or blood-brain barrier penetration, such as CNS-active therapeutics or anticancer kinase inhibitors [1].

Agrochemical Discovery: Next-Generation SDHI Fungicides

The compound is a direct precursor to the 3-(trifluoromethyl)pyrazine-2-carboxamide pharmacophore, a validated scaffold in commercial SDHI fungicides like Pyraziflumid [2]. Researchers can leverage this specific regioisomer to explore new fungicidal entities with established potential for broad-spectrum activity against ascomycete and basidiomycete pathogens [2].

Synthetic Methodology: Regioselective Cross-Coupling and C-H Functionalization

The unique ortho-relationship between the chlorine and CF3 group provides a well-defined electronic environment for exploring regioselective cross-coupling reactions . It serves as an ideal substrate for developing new palladium- or nickel-catalyzed methodologies for heteroaryl chloride activation and subsequent functionalization, as the strong electron-withdrawing effect of the CF3 group enhances reactivity at the 2-position .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-(trifluoromethyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.